7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound with the molecular formula C26H20Cl2O4 This compound is characterized by its complex structure, which includes a chromenone core and two chlorobenzyl ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde or ketone.
Introduction of Chlorobenzyl Groups: The chlorobenzyl groups are introduced via an etherification reaction. This involves reacting the chromenone core with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorobenzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.
Scientific Research Applications
7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7,9-bis[(4-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: This compound has a similar structure but with 4-chlorobenzyl groups instead of 2-chlorobenzyl groups.
7,9-bis[(2-chloro-6-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: This compound includes additional fluorine atoms on the benzyl groups.
Uniqueness
The uniqueness of 7,9-bis[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of 2-chlorobenzyl groups may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20Cl2O4 |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
7,9-bis[(2-chlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C26H20Cl2O4/c27-21-10-3-1-6-16(21)14-30-18-12-23(31-15-17-7-2-4-11-22(17)28)25-19-8-5-9-20(19)26(29)32-24(25)13-18/h1-4,6-7,10-13H,5,8-9,14-15H2 |
InChI Key |
RDMMEBVEOPFLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC4=CC=CC=C4Cl)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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